molecular formula C19H19NO3 B6423597 N-(4-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide CAS No. 620586-80-3

N-(4-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No. B6423597
CAS RN: 620586-80-3
M. Wt: 309.4 g/mol
InChI Key: YBDOASLKTZZSEO-UHFFFAOYSA-N
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Description

Phenacetin (acetophenetidin, N-(4-ethoxyphenyl)acetamide) is a pain-relieving and fever-reducing drug, which was widely used following its introduction in 1887 . It was withdrawn from medicinal use as dangerous from the 1970s .


Synthesis Analysis

The first synthesis of Phenacetin was reported in 1878 by Harmon Northrop Morse. Morse’s cited article describes the synthesis of paracetamol from 4-aminophenol and acetic acid . Phenacetin may be synthesized as an example of the Williamson ether synthesis: ethyl iodide, paracetamol, and anhydrous potassium carbonate are heated in 2-butanone to give the crude product, which is recrystallized from water .


Molecular Structure Analysis

Phenacetin has a molecular formula of C10H13NO2 and a molar mass of 179.219 g·mol −1 . The 3D structure of Phenacetin can be viewed using Java or Javascript .


Chemical Reactions Analysis

It is shown that the N - ( p -ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . Fourteen new N - ( p -ethoxyphenyl)-2-azetidinones were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction). Treatment of these compounds with ceric ammonium nitrate yielded the N -dearylated 2-azetidinones in good to excellent yields .


Physical And Chemical Properties Analysis

Phenacetin has a density of 1.24 g/cm 3 and a melting point of 134 to 137.5 °C (273.2 to 279.5 °F). It is soluble in water at 0.766 g/L (25 °C (77 °F)) .

Mechanism of Action

Phenacetin’s analgesic effects are due to its actions on the sensory tracts of the spinal cord. In addition, phenacetin has a depressant action on the heart, where it acts as a negative inotrope. It is an antipyretic, acting on the brain to decrease the temperature set point .

Safety and Hazards

Phenacetin was withdrawn from medicinal use as dangerous from the 1970s (e.g., withdrawn in Canada in 1973, and by the U.S. Food and Drug Administration in 1983) .

properties

IUPAC Name

N-(4-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-4-22-15-8-6-14(7-9-15)20-19(21)18-13(3)16-11-12(2)5-10-17(16)23-18/h5-11H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDOASLKTZZSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(O2)C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

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